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Compound Name: 3-Bromo-5-nitropyridin-4-amine

Cat. No.: B114618 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 3-Bromo-5-nitropyridin-4-amine (CAS No. 89284-05-9).[1][2][3] Intended for

researchers, scientists, and professionals in drug development, this document outlines

predicted spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass

Spectrometry), detailed experimental protocols for data acquisition, and a logical workflow for

the structural elucidation of this molecule.

Compound Overview
3-Bromo-5-nitropyridin-4-amine is a substituted pyridine derivative with the molecular

formula C₅H₄BrN₃O₂ and a molecular weight of 218.01 g/mol .[1][2][3] Its structure incorporates

a pyridine ring, an amine group, a bromine atom, and a nitro group, making it a compound of

interest in medicinal chemistry and organic synthesis. Accurate spectroscopic characterization

is crucial for its application and further development.

Predicted Spectroscopic Data
While experimentally verified spectra for 3-Bromo-5-nitropyridin-4-amine are not readily

available in public literature, the following tables present predicted data based on the analysis

of its functional groups and data from analogous structures.
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Table 1: Predicted Nuclear Magnetic Resonance (NMR)
Data

¹H NMR (Proton

NMR)

Predicted Chemical

Shift (δ, ppm)
Multiplicity Assignment Notes

~8.5 - 8.7 Singlet H-2

The proton adjacent to

the ring nitrogen is

expected to be the

most deshielded.

~8.3 - 8.5 Singlet H-6
The other proton on

the pyridine ring.

~6.0 - 7.0 Broad Singlet NH₂

The chemical shift of

amine protons can

vary significantly

depending on solvent

and concentration.

¹³C NMR (Carbon-13

NMR)

Predicted Chemical

Shift (δ, ppm)
Assignment Notes

~155 - 158 C-4
Carbon bearing the

amino group.

~150 - 153 C-2
Carbon adjacent to

the ring nitrogen.

~140 - 143 C-6

~135 - 138 C-5
Carbon bearing the

nitro group.

~110 - 115 C-3
Carbon bearing the

bromine atom.
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Table 2: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Strong, Broad N-H stretching (primary amine)

3100 - 3000 Medium Aromatic C-H stretching

1640 - 1600 Strong N-H bending (scissoring)

1550 - 1475 Strong Asymmetric NO₂ stretching

1360 - 1290 Strong Symmetric NO₂ stretching

1600 - 1450 Medium to Weak
Aromatic C=C and C=N

stretching

~850 Medium C-N stretching

~700 - 550 Medium to Strong C-Br stretching

Table 3: Predicted Mass Spectrometry (MS) Data
m/z Value Assignment Notes

217/219 [M]⁺

Molecular ion peak. The

presence of bromine results in

a characteristic M/M+2 isotopic

pattern with approximately 1:1

intensity ratio.

200/202 [M-OH]⁺

Loss of a hydroxyl radical from

the nitro group (a common

fragmentation pathway for

nitroaromatic compounds).

171/173 [M-NO₂]⁺ Loss of the nitro group.

121 [M-Br-NO]⁺

Subsequent fragmentation

involving loss of bromine and

nitric oxide.

92 [C₅H₄N₂]⁺
Fragmentation of the pyridine

ring.
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Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for 3-Bromo-
5-nitropyridin-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable

deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often

preferred for observing exchangeable protons like those of the amine group.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Set the spectral width to cover a range of 0-12 ppm.

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more)

and a relaxation delay of 2 seconds are recommended.

2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, it is

highly recommended to perform 2D NMR experiments such as COSY (Correlation

Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC

(Heteronuclear Multiple Bond Correlation).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade

potassium bromide (KBr) using an agate mortar and pestle.[4]
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Transfer the mixture to a pellet die and apply high pressure to form a thin, transparent

pellet.[4]

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Place the KBr pellet in the sample holder of the spectrometer.

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Perform a background scan with an empty sample holder and subtract it from the sample

spectrum.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile).

Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as

Electrospray Ionization (ESI) or Electron Ionization (EI).

Data Acquisition:

Introduce the sample into the mass spectrometer.

Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range (e.g., 50-500

amu).

Data Analysis:

Identify the molecular ion peak. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an

approximate 1:1 ratio) should result in two peaks of nearly equal intensity separated by 2

m/z units, which is a key diagnostic feature.[5]

Analyze the fragmentation pattern to confirm the structure of the compound.

Visualization of Analytical Workflow
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The following diagrams illustrate the logical workflow for the spectroscopic analysis and

structural confirmation of 3-Bromo-5-nitropyridin-4-amine.
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Compound Synthesis & Purification
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Input Data
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MS Data:
- Molecular ion (M/M+2)
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Confirmed Structure of
3-Bromo-5-nitropyridin-4-amine

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromo-5-nitropyridin-4-
amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b114618#spectroscopic-data-nmr-ir-ms-for-3-bromo-
5-nitropyridin-4-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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